

Physical and chemical properties of 2-Amino-3-formylchromone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-formylchromone

Cat. No.: B160151

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-3-formylchromone**

Introduction

2-Amino-3-formylchromone, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a heterocyclic organic compound built upon a chromone core.^{[1][2]} The chromone scaffold, consisting of a benzene ring fused to a pyran ring, is a prominent pharmacophore found in numerous naturally occurring compounds and synthetic molecules with a wide spectrum of biological activities.^{[3][4]} These activities include cytotoxic (anticancer), antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.^[3]

The presence of both an amino group at the 2-position and a formyl (aldehyde) group at the 3-position makes **2-Amino-3-formylchromone** a highly versatile and reactive building block in synthetic organic chemistry.^[3] It serves as a key precursor for the synthesis of a variety of annulated (fused-ring) chromone systems and other complex heterocyclic structures, primarily through reactions involving its nucleophilic amino group and electrophilic aldehyde function.^{[1][3]} This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, reactivity, and known biological activities, intended for researchers in chemistry and drug development.

Physical and Chemical Properties

2-Amino-3-formylchromone is typically a solid at room temperature.^[5] Its core structure is a bicyclic system comprising a benzene ring fused to a 4-pyrone ring.

Table 1: General and Physical Properties of **2-Amino-3-formylchromone**

Property	Value	Source(s)
CAS Number	61424-76-8	[1] [2]
Molecular Formula	C ₁₀ H ₇ NO ₃	[1] [2]
Molecular Weight	189.17 g/mol	[1] [2]
Appearance	Solid	[5]
Melting Point	249 °C (decomposes)	[1] [5]
Assay Purity	97%	[1]
InChI Key	TVGIYZVZBKAJRR- UHFFFAOYSA-N	[1]
SMILES String	[H]C(=O)C1=C(N)Oc2ccccc2C 1=O	[1]

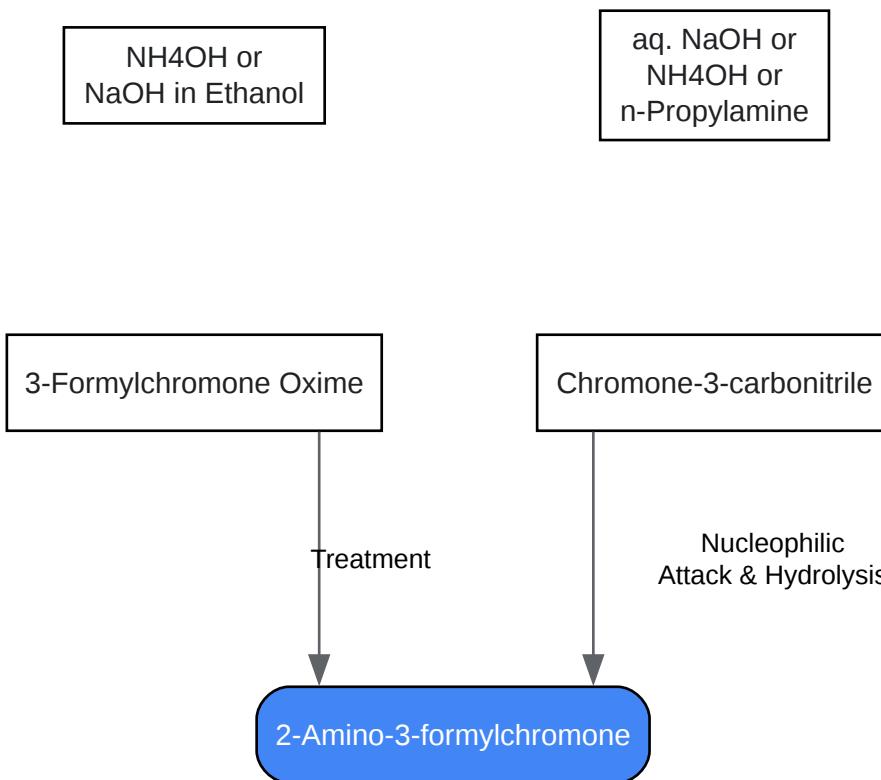
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of **2-Amino-3-formylchromone**. The data presented below are typical values reported in the literature and spectral databases.

Table 2: Key Spectroscopic Data for **2-Amino-3-formylchromone** and Derivatives

Technique	Key Signals and Assignments	Source(s)
¹ H NMR	Spectra for derivatives show characteristic aromatic protons (δ 7-8 ppm), an aldehyde proton (CHO), and amino protons (NH ₂). For example, a derivative shows signals at δ 8.09 (s, 2H), 8.06 (q, 1H), 7.79–7.75 (m, 1H), 7.56–7.52 (m, 2H), among others.	[4]
¹³ C NMR	A spectrum is available on PubChem. A derivative shows characteristic peaks for carbonyl (C=O) at δ ~185 ppm, aromatic carbons, and other functional groups. For example, a derivative shows signals at δ 185.47, 165.53, 160.37, etc.	[4][6]
FTIR	Spectra show characteristic absorption bands. For a bromo-derivative, key bands are assigned to N-H, C-H, C=O, and C=C stretching vibrations. A derivative shows peaks at 2128 cm ⁻¹ (N=N of a triazole modification), 1660 cm ⁻¹ (C=O).	[4][7]
HRMS (ESI)	High-resolution mass spectrometry is used to confirm the molecular formula. For a synthesized derivative C ₄₁ H ₃₃ N ₇ O ₂ , the calculated m/z [M+H] ⁺ was 656.27740,	[4]

and the found value was
656.27685.



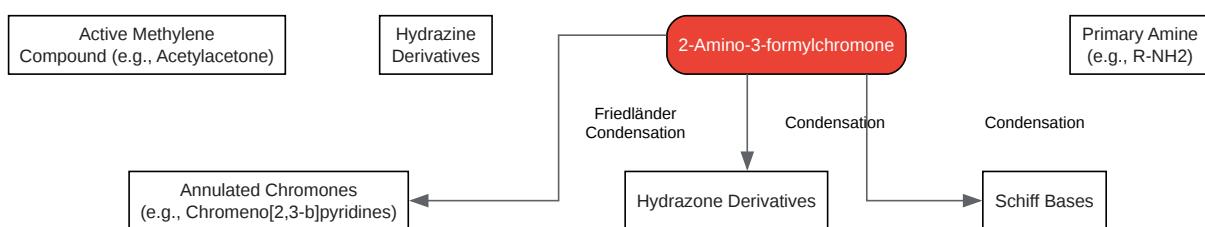
Synthesis and Reactivity

Synthesis

2-Amino-3-formylchromone is primarily synthesized from precursors such as chromone-3-carbonitriles or 3-formylchromone oximes.^[3] A common and important route involves the reaction of chromone-3-carbonitriles with various nucleophilic reagents.^[3]

- From Chromone-3-carbonitriles: Treatment of chromone-3-carbonitriles with reagents like aqueous N,N-dimethylformamide (DMF), n-propylamine in aqueous ethanol, concentrated ammonia, or aqueous sodium hydroxide solution yields **2-Amino-3-formylchromone**.^[3]
- From 3-Formylchromone Oximes: The compound can also be produced by treating 3-formylchromone oximes with ammonium hydroxide or sodium hydroxide solution in ethanol.^[3]
- From Ethylenediamine Reaction: The reaction of a chromone carbonitrile with ethylenediamine in boiling ethanol can produce **2-Amino-3-formylchromone**, sometimes as a co-product or via hydrolysis of an intermediate.^[3]

[Click to download full resolution via product page](#)


Caption: Common synthetic pathways to **2-Amino-3-formylchromone**.

Reactivity

The dual functionality of **2-Amino-3-formylchromone** makes it a valuable substrate for synthesizing more complex heterocyclic systems. It is particularly known for its utility in condensation reactions.

- Friedländer Condensation: **2-Amino-3-formylchromones** are excellent precursors for synthesizing a variety of annulated chromones through the Friedländer condensation reaction. This reaction involves a condensation followed by cyclodehydration with a compound bearing an α -methylene group (e.g., acetylacetone), leading to chromeno[2,3-b]pyridines.[3]
- Reactions with Carbon Nucleophiles: It readily reacts with various acyclic and cyclic active methylene compounds to produce fused heterocyclic systems.[3]

- Reactions with Nitrogen Nucleophiles: The compound reacts with a diversity of nitrogen nucleophiles, which can lead to the formation of Schiff bases or other heterocyclic structures. [1][3] For example, it undergoes condensation with (R)-2-amino-2-phenylethanol to form Schiff base ligands capable of complexing with metals like Cu(II) and Zn(II).[1]
- Three-Component Reactions: It can participate in multi-component reactions, such as the Kabachnik–Fields reaction with amines and phosphites, to generate α -aminophosphonates, although this is more documented for the parent 3-formylchromone.[8][9]

[Click to download full resolution via product page](#)

Caption: Key reactions of **2-Amino-3-formylchromone**.

Experimental Protocols

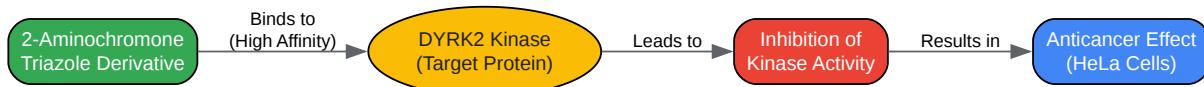
Detailed experimental procedures are critical for reproducible research. Below is a representative protocol for a reaction involving a related 3-formylchromone, which illustrates the general methodology.

Protocol: Three-Component Synthesis of α -Aminophosphine Oxide Derivatives

This protocol is adapted from the synthesis of related chromone derivatives and demonstrates a typical multi-component reaction setup.[8][9]

- Reactant Preparation: In a reaction vessel, combine 6-methyl-3-formylchromone (1.0 mmol, 0.12 g), a secondary phosphine oxide (e.g., diphenylphosphine oxide, 1.0 mmol, 0.20 g), and a primary amine (e.g., butylamine, 1.0 mmol).

- Solvent Addition: Add an appropriate solvent, such as acetonitrile (MeCN).
- Reaction Conditions: Heat the mixture in a microwave (MW) reactor to 80 °C for a specified time (e.g., 1 hour).[8][9] Alternatively, the reaction can be carried out under conventional heating at 80-100 °C for 1-1.5 hours, sometimes in the presence of a catalyst like acetic acid.[9]
- Monitoring: Monitor the reaction progress using a suitable technique, such as ^{31}P NMR spectroscopy, to determine conversion.[8][9]
- Work-up and Purification: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure. The resulting crude product can then be purified using standard techniques such as column chromatography or recrystallization to yield the desired phosphinoyl-functionalized chromone derivative.


Biological Activity

While extensive biological data for **2-Amino-3-formylchromone** itself is limited, the broader class of chromone derivatives is well-known for significant bioactivity. The parent structure, 3-formylchromone, and its derivatives have shown cytotoxic activity against tumor cell lines, anti-*Helicobacter pylori* activity, and urease inhibitory effects.[10][11]

Recently, derivatives of 2-aminochromone have been synthesized and evaluated for their therapeutic potential.

- Antimicrobial and Anticancer Activity: A series of 2-aminochromone-based N,N-di-1,2,3-triazole hybrids were synthesized and showed high activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]
- Cytotoxicity against HeLa Cells: The same series of compounds exhibited potent anticancer activity against HeLa (human cervical cancer) cell lines, with IC_{50} values ranging from 0.11 to 1.04 μM , which is significantly more potent than the standard drug curcumin (IC_{50} 4.83 μM). [4]
- Molecular Docking and Target Identification: Molecular docking studies for these active derivatives suggested a strong binding affinity towards the target protein dual-specificity

tyrosine-regulated kinase 2 (DYRK2). This interaction indicates a potential mechanism of action for their anticancer effects.^[4]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for anticancer activity of a 2-aminochromone derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3-formylchromone 97 61424-76-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Aldrich 2-Amino-3-formylchromone 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. 2-Aminochromone-3-carboxaldehyde | C10H7NO3 | CID 735928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]

- 10. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-3-formylchromone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160151#physical-and-chemical-properties-of-2-amino-3-formylchromone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com